molecular formula C14H18O3 B8616820 Ethyl (6-methoxyindan-1-yl)acetate

Ethyl (6-methoxyindan-1-yl)acetate

Cat. No. B8616820
M. Wt: 234.29 g/mol
InChI Key: JFLBIJJMEVSLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (6-methoxyindan-1-yl)acetate is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (6-methoxyindan-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (6-methoxyindan-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl (6-methoxyindan-1-yl)acetate

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate

InChI

InChI=1S/C14H18O3/c1-3-17-14(15)8-11-5-4-10-6-7-12(16-2)9-13(10)11/h6-7,9,11H,3-5,8H2,1-2H3

InChI Key

JFLBIJJMEVSLDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC2=C1C=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(6-methoxy-indan-1-ylidene)-acetic acid ethyl ester (3.18 g, 14.5 mmol) was dissolved in MeOH (30 ml). A catalytic amount of 10% Pd/C was added and the reaction was stirred under an atmosphere of hydrogen (balloon) for 2 h. The reaction mixture was filtered through Celite to provide pure (6-methoxy-indan-1-yl)-acetic acid ethyl ester (2.98 g, 94%) as a clear oil. LCMS: 235.0 (M+1)+.
Name
(6-methoxy-indan-1-ylidene)-acetic acid ethyl ester
Quantity
3.18 g
Type
reactant
Reaction Step One
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Quantity
30 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
CCOC(=O)C=C1CCc2ccc(OC)cc21
Quantity
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reactant
Reaction Step One
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Quantity
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reactant
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Extracted from reaction SMILES
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of 60% sodium hydride (1.84 g, 46.0 mmol) in THF (200 ml) was added dropwise, under ice-cooling, triethyl phosphonoacetate (10.3, g, 46.0 mmol). The mixture was stirred until the reaction mixture became a homogeneous solution. To the solution was added a suspension of 6-methoxy-1-indanone (7.10 g, 43.8 mmol) in THF (30 ml). The mixture was stirred for 2 hours at room temperature and for further 12 hours at 70° C. To the reaction mixture was added water, which was subjected to extraction with ethyl acetate. The extract solution was washed with brine, which was dried over anhydrous magnesium sulfate, followed by concentration under reduced pressure. The concentrate was dissolved in ethanol (200 ml), to which was added 5% Pd-C (50% hydrous, 2.5 g). The mixture was stirred for 1.5 hours at 50° C. under hydrogen atmosphere. The reaction mixture was subjected to filtration, and the filtrate was concentrated under reduced pressure. The concentrate was purified by means of a silica gel column chromatography (hexane/ethyl acetate, 97:3→4:1) to give 6.55 g (yield 64%) of the above-titled compound as an oily product.
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
triethyl phosphonoacetate
Quantity
46 mmol
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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